3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-5-3-4-6-12(10)17/h3-8H,2,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJCWJFIKVMZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-hydroxybenzoic acid, 2-chlorobenzyl chloride, and ethyl iodide.
Etherification: The hydroxyl group of 3-chloro-4-hydroxybenzoic acid is first etherified with ethyl iodide in the presence of a base such as potassium carbonate to form 3-chloro-4-ethoxybenzoic acid.
Substitution Reaction: The ethoxybenzoic acid is then subjected to a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The chloro and ethoxy groups contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, molecular properties, and inferred reactivity.
Substituent Position and Halogenation Differences
Key Observations :
- Halogen Position : The target compound’s 2-chlorobenzyloxy group differs from the 4-chlorobenzyloxy group in , which may alter steric effects and binding affinity in biological systems.
- Functional Groups : Replacement of the benzoic acid moiety with an aldehyde () or hydroxymethyl () group shifts reactivity toward electrophilic or oxidative pathways.
- Fluorine vs. Chlorine : Fluorine substitution () typically enhances metabolic stability compared to chlorine, though chlorine may improve lipophilicity .
Molecular Weight and Physicochemical Properties
- The target compound’s calculated molecular weight (~355.19 g/mol) is higher than simpler analogs like 3-Chloro-4-ethoxy-5-fluorobenzoic acid (~218.61 g/mol) , primarily due to the bulky benzyloxy substituent.
- The ethoxy group at position 5 likely increases solubility in organic solvents compared to methoxy analogs (e.g., ).
Biological Activity
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of chloro, chlorobenzyl, and ethoxy functional groups, which contribute to its reactivity and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Molecular Formula: C16H15ClO4
Molecular Weight: 306.74 g/mol
IUPAC Name: this compound
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The chloro and ethoxy groups enhance its binding affinity and reactivity, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a variety of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This activity highlights its potential use in managing inflammatory diseases.
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest it can induce apoptosis in cancer cell lines, which warrants further investigation into its potential as an anticancer agent .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| In Vitro Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria | Potential for development as an antimicrobial agent |
| Anti-inflammatory Study | Reduced levels of TNF-alpha and IL-6 in cell cultures | Suggests therapeutic potential in inflammatory diseases |
| Anticancer Research | Induced apoptosis in breast cancer cell lines (MCF-7) | Indicates possibility for cancer treatment applications |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other benzoic acid derivatives.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anti-inflammatory |
| 3-Chloro-4-hydroxybenzoic acid | Structure | Antioxidant |
| 4-(2-Chlorobenzyl)phenol | Structure | Antimicrobial |
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess efficacy and safety.
- Mechanistic Studies : Elucidating the molecular pathways involved in its biological effects.
- Formulation Development : Exploring various formulations for enhanced bioavailability and therapeutic efficacy.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid?
- Methodology : A typical synthesis involves:
Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert the benzoic acid precursor to its acyl chloride derivative .
Etherification : React the activated intermediate with 2-chlorobenzyl alcohol under basic conditions (e.g., NaH or K₂CO₃) to introduce the benzyloxy group.
Ethoxy group introduction : Employ Williamson ether synthesis with ethyl bromide or iodide in the presence of a base.
- Key Considerations : Monitor reaction progress via LCMS (e.g., retention time ~4.03 min for intermediates) and purify via column chromatography .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidative degradation.
- Solubility : The compound is typically soluble in DMSO or DMF (10–50 mM stock solutions recommended). Avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% Cremophor EL) .
- Safety : Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy .
Q. What analytical techniques are suitable for characterizing this compound?
- LCMS : Confirm molecular weight (e.g., [M+H]+ ion) and purity using reverse-phase HPLC with formic acid/acetonitrile gradients .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorobenzyl groups) .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% tolerance) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Challenge : Competing reactions at the 4- and 5-positions due to steric and electronic effects of chlorine and ethoxy groups.
- Solutions :
- Use protective groups (e.g., tert-butyldimethylsilyl) for the ethoxy moiety during benzyloxy coupling .
- Optimize reaction temperature (e.g., -60°C for nucleophilic substitutions) to favor desired intermediates .
- Computational modeling (DFT) to predict reactive sites based on electron density maps .
Q. What structural analogs of this compound show PPARα agonism, and how does substitution impact activity?
- Evidence : Structurally related compounds (e.g., 3-chloro-4-[(3-fluorobenzyl)oxy] derivatives) activate PPARα at nM concentrations, with chlorine enhancing binding affinity via hydrophobic interactions .
- SAR Insights :
- Chlorine position : 3-Chloro substitution improves receptor docking compared to 4- or 5-position analogs.
- Ethoxy vs. methoxy : Ethoxy groups enhance metabolic stability but reduce solubility .
Q. What strategies mitigate degradation under physiological conditions?
- Degradation Pathways : Hydrolysis of the benzyloxy group at acidic pH or esterase-mediated cleavage.
- Stabilization Methods :
- Formulate as a prodrug (e.g., methyl ester) to protect the carboxylic acid .
- Use nanoencapsulation (liposomes or PLGA nanoparticles) to slow hydrolysis .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
